Tubulin Polymerization Inhibition: Nanomolar Potency of 1-Sulfonamide Derivatives versus Combretastatin A-4
Derivatives of indoline-1-sulfonamide, specifically 7-(4′-cyanophenyl)indoline-1-benzenesulfonamide (compound 15), exhibit superior inhibition of tubulin polymerization compared to the well-known clinical candidate combretastatin A-4 (CA-4). Compound 15 achieved an IC50 of 1.5 μM for tubulin polymerization inhibition, which is a 1.33-fold more potent inhibition than that of CA-4 (IC50 = 2.0 μM) under identical assay conditions [1]. This quantitative advantage, coupled with its strong binding to the colchicine site, demonstrates that the indoline-1-sulfonamide scaffold provides a kinetically and thermodynamically favored binding mode for disrupting microtubule dynamics.
| Evidence Dimension | Inhibition of tubulin polymerization |
|---|---|
| Target Compound Data | IC50 = 1.5 μM |
| Comparator Or Baseline | Combretastatin A-4 (CA-4); IC50 = 2.0 μM |
| Quantified Difference | 1.33-fold more potent |
| Conditions | Cell-free tubulin polymerization assay, as reported in Med. Chem. Commun., 2010, 1, 152-155. |
Why This Matters
This data positions indoline-1-sulfonamide-based inhibitors as more potent alternatives to a canonical colchicine-site binder, directly informing the selection of a more efficacious chemical starting point for antimitotic drug discovery.
- [1] Chang, J. Y., Lai, M. J., Chang, Y. T., Lee, H. Y., Cheng, Y. C., Kuo, C. C., Su, M. C., Chang, C. Y., & Liou, J. P. (2010). Synthesis and biological evaluation of 7-arylindoline-1-benzenesulfonamides as a novel class of potent anticancer agents. MedChemComm, 1(2), 152-155. DOI: 10.1039/C0MD00052C. View Source
